Albendazole Oxide (CAS: 54029-12-8), also known as Ricobendazole, is the principal, biologically active sulfoxide metabolite of the broad-spectrum benzimidazole anthelmintic, Albendazole. In vivo, the parent compound is rapidly converted to Albendazole Oxide, which is responsible for the systemic therapeutic effect. A key procurement-relevant attribute is its significantly greater aqueous solubility compared to Albendazole, a property that directly influences its suitability for certain formulations and in vitro applications.
Direct substitution of Albendazole Oxide with its parent compound, Albendazole, is unsuitable for applications requiring precise, reproducible dosing of the active agent, particularly in vitro. Albendazole itself has very low aqueous solubility and relies on variable host metabolism for activation, making it a poor candidate for cell-based assays. Furthermore, the other major metabolite, Albendazole Sulfone, is largely considered inactive or significantly less potent, making it an inappropriate substitute and a critical impurity to monitor. Using Albendazole Oxide bypasses metabolic variability and ensures direct exposure of the system to the pharmacologically active species.
Albendazole Oxide (Ricobendazole) demonstrates significantly improved aqueous solubility compared to its parent drug, Albendazole. The solubility of Albendazole Oxide in water is reported as 62 µg/mL, whereas the parent Albendazole is practically insoluble with a reported solubility of approximately 0.2 µg/mL at 25°C. This represents a greater than 300-fold increase in aqueous solubility.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 62 µg/mL |
| Comparator Or Baseline | Albendazole (parent drug): ~0.2 µg/mL |
| Quantified Difference | >300x increase |
| Conditions | Aqueous solution, 25°C. |
This solubility advantage is critical for preparing stock solutions for in vitro assays and developing injectable or aqueous-based formulations, avoiding the handling and bioavailability issues of the poorly soluble parent drug.
In a direct in vitro comparison against Echinococcus granulosus protoscoleces, Albendazole Oxide demonstrated superior scolicidal efficacy over the Albendazole Sulfone metabolite. After a 5-minute exposure at a concentration of 50 µg/mL, Albendazole Oxide achieved 98.4% efficacy (killing of scolices), while Albendazole Sulfone reached 97.3% efficacy under identical conditions. While both show activity, Albendazole Oxide is consistently reported as the principal active metabolite responsible for the therapeutic effect.
| Evidence Dimension | Scolicidal Efficacy (%) |
| Target Compound Data | 98.4% |
| Comparator Or Baseline | Albendazole Sulfone: 97.3% |
| Quantified Difference | 1.1% higher efficacy at 5 minutes |
| Conditions | In vitro assay using E. granulosus protoscoleces, 50 µg/mL concentration, 5-minute exposure. |
For in vitro screening and mechanism-of-action studies, using the more potent, primary active metabolite provides more clinically relevant and reproducible data, avoiding the confounding, lower activity of the sulfone form.
Administering Albendazole Oxide (Ricobendazole) directly leads to a different pharmacokinetic profile compared to administering the parent drug, Albendazole. In mice dosed orally with 50 mg/kg (ABZ equivalent), the time to reach maximum plasma concentration (Tmax) of the active metabolite was significantly faster when Ricobendazole was given directly (0.41 h) compared to when Albendazole was given (1.83 h). This demonstrates that procuring Albendazole Oxide allows for more rapid systemic exposure to the active compound, bypassing the delay and variability of first-pass metabolism of the parent drug.
| Evidence Dimension | Time to Max Plasma Concentration (Tmax) of Active Metabolite |
| Target Compound Data | 0.41 hours (when administered directly) |
| Comparator Or Baseline | Albendazole (parent drug administration): 1.83 hours |
| Quantified Difference | 4.46x faster Tmax |
| Conditions | Oral administration in non-infected mice, 50 mg/kg ABZ equivalent dose. |
For in vivo research requiring rapid and predictable systemic exposure to the active anthelmintic agent, using Albendazole Oxide is more suitable than using the parent compound, which has a slower and more variable absorption and conversion profile.
Albendazole Oxide is a chiral molecule, and its enantiomers exhibit different biological activities. In an in vitro study on Taenia solium cysts, the (+)-(R)-enantiomer was found to be significantly more active than the (–)-(S)-enantiomer in suppressing alkaline phosphatase release, indicating that most of the anthelmintic activity resides in the (+)-(R) form. Procuring the racemic Albendazole Oxide provides a well-defined 1:1 mixture, which is the form extensively characterized in literature and used as the basis for most efficacy and pharmacokinetic data. Attempting to substitute with Albendazole introduces an additional variable, as host metabolism can produce a non-racemic mixture of enantiomers.
| Evidence Dimension | Biological Activity |
| Target Compound Data | Defined racemic mixture (1:1 of R and S enantiomers) |
| Comparator Or Baseline | Individual enantiomers, where (+)-(R)-ABZSO is significantly more active than (–)-(S)-ABZSO |
| Quantified Difference | Not applicable (qualitative difference in composition) |
| Conditions | In vitro assay on Taenia solium cysts. |
For reproducible research, starting with the defined racemic active metabolite is critical, as it eliminates variability from stereoselective host metabolism that occurs when using the achiral parent drug, Albendazole.
As the primary active metabolite, high-purity Albendazole Oxide is essential as an analytical standard for quantifying the conversion of Albendazole in plasma and tissue samples from in vivo studies. Its use allows for the accurate determination of key pharmacokinetic parameters like Cmax and Tmax for the active moiety.
The superior aqueous solubility and direct activity of Albendazole Oxide make it the appropriate choice for in vitro studies against helminth cultures (e.g., Echinococcus, Taenia). It provides a direct, concentration-dependent measure of anthelmintic effect, bypassing the need for metabolic activation and avoiding the poor solubility and variable results associated with using the parent drug, Albendazole.
The significantly higher water solubility of Albendazole Oxide compared to Albendazole makes it the only viable candidate of the two for developing parenteral (injectable) formulations. This property is also leveraged in research on oral formulations designed to enhance bioavailability by overcoming the dissolution-limited absorption of benzimidazoles.
Irritant;Health Hazard